

# 3-(Diphenylphosphino)-1-propylamine structural formula

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-(Diphenylphosphino)-1-propylamine

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An In-Depth Technical Guide to **3-(Diphenylphosphino)-1-propylamine**: Synthesis, Characterization, and Applications

Executive Summary: **3-(Diphenylphosphino)-1-propylamine**, also known as (3-Aminopropyl)diphenylphosphine, is a bifunctional organophosphorus compound featuring both a nucleophilic primary amine and a trivalent phosphine. This unique structure makes it an exceptionally versatile P,N-bidentate ligand in coordination chemistry and homogeneous catalysis. It forms stable chelate complexes with a variety of transition metals, particularly palladium, which are highly effective catalysts for carbon-carbon and carbon-heteroatom bond-forming cross-coupling reactions. Furthermore, its ability to coordinate with metals like palladium and gold opens avenues for its application in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a validated protocol for its coordination to palladium, a representative synthetic route, and a detailed exploration of its current and potential applications for researchers in chemistry and drug development.

## Introduction: The Duality of a P,N Ligand

**3-(Diphenylphosphino)-1-propylamine** (DPPPA) is a colorless to pale yellow liquid that has garnered significant interest in synthetic chemistry. Its structure is characterized by a flexible three-carbon propyl linker connecting a soft,  $\pi$ -accepting diphenylphosphino group ( $-PPh_2$ ) with a hard,  $\sigma$ -donating primary amino group ( $-NH_2$ ). This hard-soft donor combination allows it to

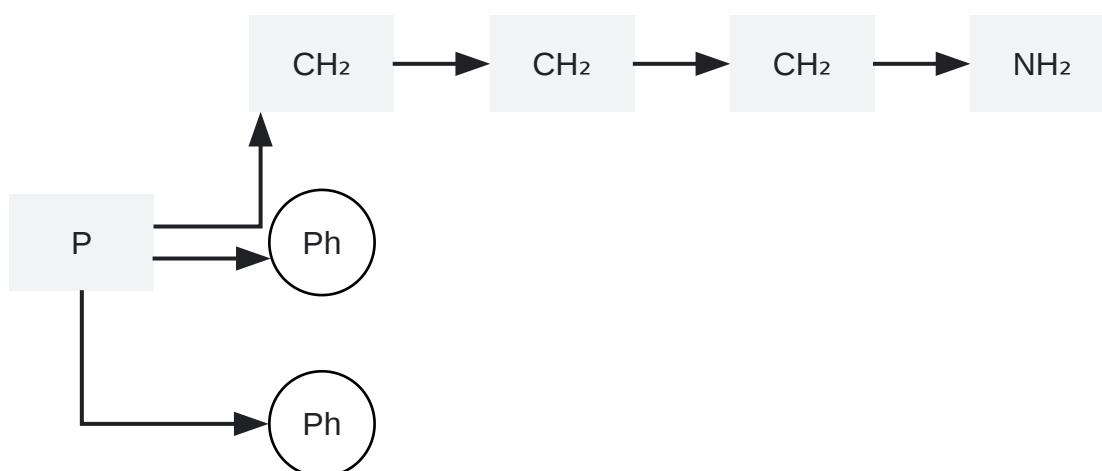
act as a powerful chelating agent for transition metals, stabilizing catalytic species and influencing the steric and electronic environment of the metal center. This dual functionality is pivotal to its utility, enhancing the efficiency and selectivity of numerous catalytic processes, from academic research to industrial applications in fine chemical and pharmaceutical synthesis.[1][2]

## Structural Elucidation and Physicochemical Properties

The fundamental characteristics of DPPPA are crucial for its handling, application, and characterization.

### Structural Formula and Chemical Information

The structure of DPPPA consists of a central propane chain where carbon-1 is attached to a primary amine and carbon-3 is attached to a diphenylphosphino group.



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Caption: Structural representation of **3-(Diphenylphosphino)-1-propylamine** (DPPPA).

Table 1: Chemical Identity and Properties

Parameter	Value	Reference(s)
IUPAC Name	<b>3-(Diphenylphosphanyl)propan-1-amine</b>	[3]
Synonyms	(3-Aminopropyl)diphenylphosphine	[4]
CAS Number	16605-03-1	[4][5]
Molecular Formula	C <sub>15</sub> H <sub>18</sub> NP	[6]
Molecular Weight	243.28 g/mol	[6]
Appearance	Colorless to pale yellow clear liquid	[3][5]
Boiling Point	145 °C @ 1 mmHg	[5][7]
Solubility	Not miscible or difficult to mix in water. Soluble in organic solvents.	[7]
SMILES	<chem>NCCCP(c1ccccc1)c2ccccc2</chem>	[2]

| InChI Key | DQZWMOWSTWWMP-P-UHFFFAOYSA-N |[2] |

## Spectroscopic Characterization

Full characterization is essential to confirm the identity and purity of DPPPA. While detailed, published spectra are not widely available, the expected NMR signals can be predicted based on its structure and data from analogous compounds.[3]

<sup>1</sup>H NMR: The proton spectrum is expected to show complex multiplets for the phenyl protons, typically in the 7.0-7.5 ppm range. The three methylene groups of the propyl chain will appear as distinct multiplets, likely between 1.5 and 3.0 ppm. The protons on the carbon adjacent to the amine (C1) will be the most downfield of the aliphatic signals, while the protons adjacent to the phosphorus atom (C3) will show coupling to <sup>31</sup>P. The amine protons (-NH<sub>2</sub>) typically appear as a broad singlet.

$^{13}\text{C}$  NMR: The spectrum will show signals for the aromatic carbons of the phenyl groups (typically 128-140 ppm) with observable C-P coupling. The three aliphatic carbons of the propyl chain will appear further upfield.

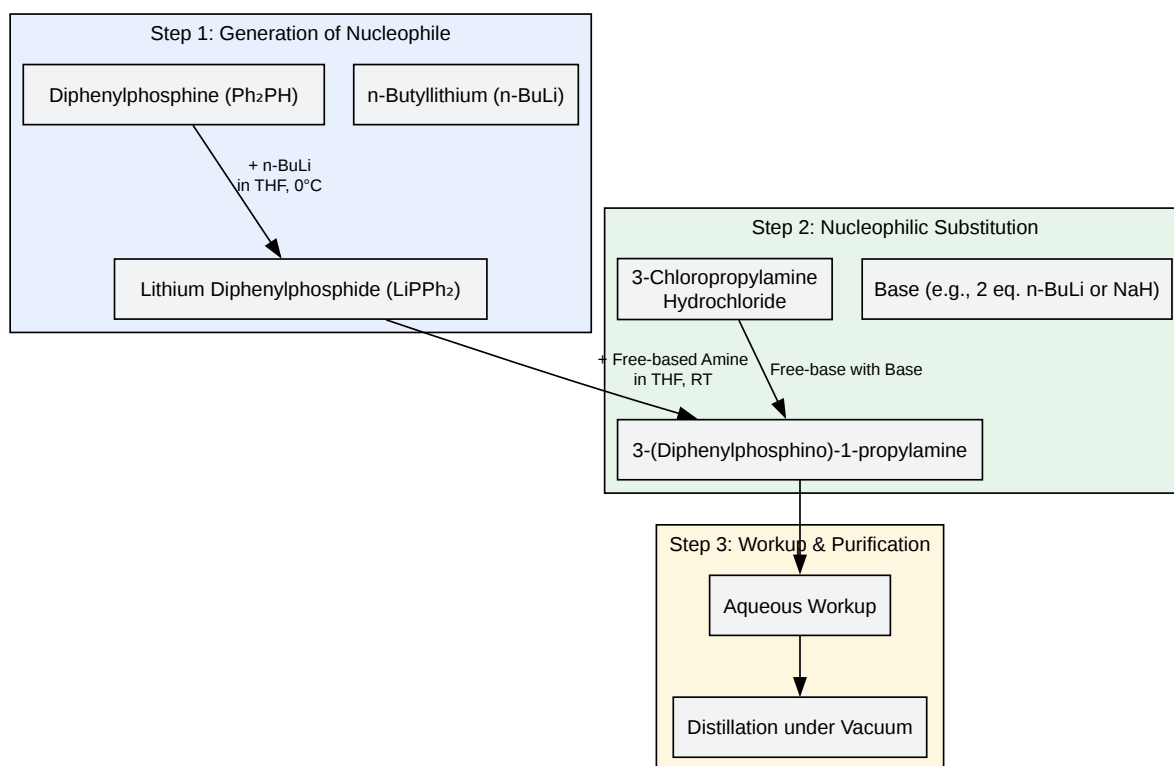
$^{31}\text{P}$  NMR: As a trivalent phosphine, DPPPA is expected to exhibit a single, sharp resonance in the proton-decoupled  $^{31}\text{P}$  NMR spectrum. The chemical shift for triaryl/alkyl phosphines can vary but is typically found upfield, with an expected range of -5 to -20 ppm relative to 85%  $\text{H}_3\text{PO}_4$ .<sup>[8]</sup> This technique is particularly sensitive to the electronic environment of the phosphorus atom and is an excellent tool for monitoring oxidation to the corresponding phosphine oxide, which would appear at a significantly different chemical shift (typically  $\delta$  = 25-40 ppm).<sup>[9]</sup>

## Synthesis of 3-(Diphenylphosphino)-1-propylamine

Although commercially available, DPPPA can be synthesized in the laboratory. A scientifically sound and common method for forming P-C bonds is the reaction of a metal phosphide with an alkyl halide.

### Representative Synthetic Pathway

The most plausible synthetic route involves the nucleophilic substitution of a 3-halopropylamine derivative with a diphenylphosphide salt, such as lithium diphenylphosphide ( $\text{LiPPh}_2$ ).  $\text{LiPPh}_2$  is typically generated in situ by the deprotonation of diphenylphosphine with an organolithium reagent like n-butyllithium or by the reductive cleavage of triphenylphosphine.



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Caption: Plausible workflow for the synthesis of DPPPA.

## Detailed Experimental Protocol (Representative)

Disclaimer: The following is a representative, theoretical protocol based on established organophosphorus chemistry principles.[10][11] Researchers should consult specific literature for analogous reactions and conduct appropriate safety assessments.

## Materials:

- Diphenylphosphine ( $\text{Ph}_2\text{PH}$ )
- n-Butyllithium (n-BuLi, 2.5 M in hexanes)
- 3-Chloropropylamine hydrochloride
- Anhydrous Tetrahydrofuran (THF)
- Degassed, deionized water
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Nitrogen or Argon atmosphere setup (Schlenk line or glovebox)

## Procedure:

- Preparation of Lithium Diphenylphosphide: To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous THF. Cool the flask to 0 °C in an ice bath. Add diphenylphosphine (1.0 eq.) via syringe. Slowly add n-butyllithium (1.0 eq.) dropwise. The solution will turn from colorless to a deep orange/red, indicating the formation of  $\text{LiPPh}_2$ . Stir for 30 minutes at 0 °C.
- Free-Basing of Amine: In a separate flame-dried Schlenk flask, suspend 3-chloropropylamine hydrochloride (1.0 eq.) in anhydrous THF under an inert atmosphere. Cool to 0 °C and slowly add n-butyllithium (1.0 eq.) to neutralize the hydrochloride salt, forming the free amine.
- Coupling Reaction: Slowly transfer the  $\text{LiPPh}_2$  solution from the first flask to the suspension of free-based 3-chloropropylamine in the second flask via cannula at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight. The fading of the red color indicates consumption of the phosphide.
- Workup: Carefully quench the reaction by slowly adding degassed water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the

organic layers, wash with brine, and dry over anhydrous  $\text{MgSO}_4$ .

- Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product is an oil that can be purified by vacuum distillation (e.g., 145 °C at 1 mmHg) to yield pure **3-(diphenylphosphino)-1-propylamine** as a colorless to pale yellow liquid.

## Coordination Chemistry and Catalytic Applications

The primary application of DPPPA is as a P,N-bidentate ligand in homogeneous catalysis. Its ability to form a stable six-membered chelate ring with metal centers is key to its effectiveness.

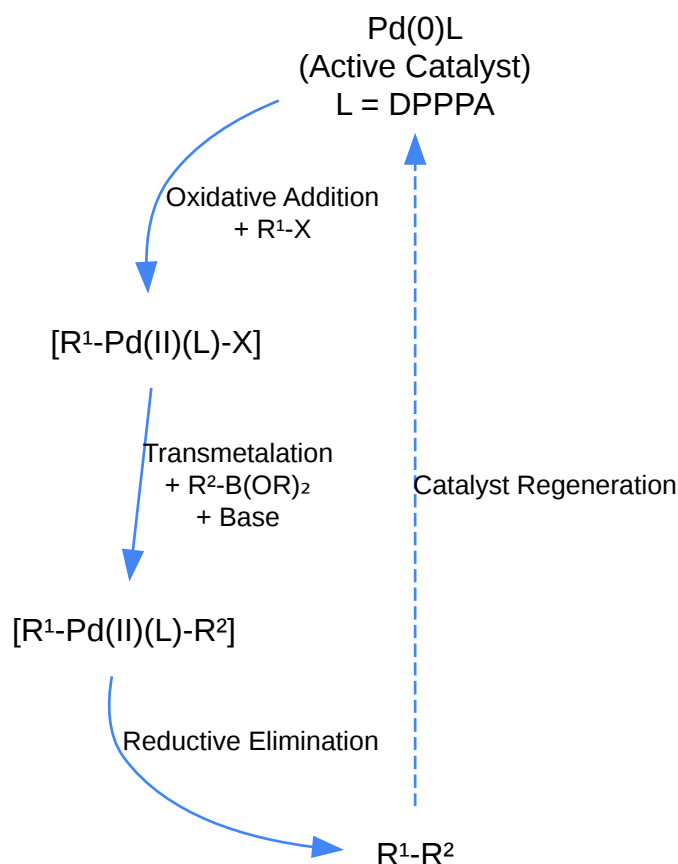
### Application in Palladium-Catalyzed Cross-Coupling

DPPPA is an excellent ligand for various palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis. These reactions include:

- Suzuki-Miyaura Coupling: Formation of C-C bonds between aryl/vinyl halides and boronic acids.[\[2\]](#)
- Heck Reaction: Formation of C-C bonds between aryl halides and alkenes.[\[2\]](#)
- Buchwald-Hartwig Amination: Formation of C-N bonds between aryl halides and amines.[\[2\]](#)
- Sonogashira Coupling: Formation of C-C bonds between aryl halides and terminal alkynes.[\[2\]](#)

The P,N-ligand stabilizes the active  $\text{Pd}(0)$  species and facilitates the key steps of the catalytic cycle: oxidative addition and reductive elimination. The  $\sigma$ -donating amine facilitates the oxidative addition step, while the  $\pi$ -accepting phosphine promotes the final reductive elimination step.

### Illustrative Catalytic Cycle: The Suzuki-Miyaura Reaction



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Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction using a Pd-DPPPA catalyst.

## Detailed Experimental Protocol: Synthesis of a Dichloro[3-(diphenylphosphino)-1-propylamine]palladium(II) Complex

This procedure describes the formation of a stable, air-sensitive Pd(II) precursor complex, which can be used as a catalyst.<sup>[5]</sup>

Materials:



- **3-(Diphenylphosphino)-1-propylamine (DPPPA)**

- Sodium tetrachloropalladate(II) ( $\text{Na}_2\text{PdCl}_4$ )

- Anhydrous Dichloromethane (DCM)

- Anhydrous Diethyl Ether

Procedure:

- In a Schlenk flask under an inert atmosphere, suspend  $\text{Na}_2\text{PdCl}_4$  (0.26 mmol, 1.0 eq.) in anhydrous DCM (25 mL).
- In a separate flask, dissolve DPPPA (0.52 mmol, 2.0 eq.) in anhydrous DCM (2.0 mL).
- Add the DPPPA solution dropwise to the suspended  $\text{Na}_2\text{PdCl}_4$  solution at room temperature.
- Stir the reaction mixture at ambient temperature for 2 hours.
- Reduce the volume of the solvent to approximately 7 mL under vacuum.
- Add anhydrous diethyl ether to precipitate the product.
- Filter the resulting whitish powder, wash with diethyl ether, and dry under vacuum.
- The complex can be further purified by recrystallization from an acetone-dichloromethane mixture to yield the final product in high yield (typically >85%).

## Applications in Drug Development

While phosphine ligands are primarily known for their catalytic prowess, their metal complexes are gaining attention as potential therapeutic agents. The structural and electronic properties of metal complexes can be finely tuned by the ligand, making them attractive candidates for drug design.

## Palladium Complexes as Anticancer Agents

Palladium(II) complexes are being investigated as alternatives to platinum-based anticancer drugs like cisplatin.<sup>[12]</sup> Their similar coordination chemistry allows them to interact with

biological targets, most notably DNA. Studies on various palladium complexes with phosphine ligands have shown significant cytotoxicity against a range of cancer cell lines, including those resistant to cisplatin.[1][13] The proposed mechanism often involves the induction of apoptosis (programmed cell death).[14] Although DPPPA-specific palladium complexes have not been extensively reported as anticancer agents, their characteristics make them prime candidates for such research, offering a pathway to novel metallodrugs with potentially different mechanisms of action and resistance profiles compared to existing therapies.[15]

## Gold Complexes as Antimicrobial Agents

Gold complexes, particularly Au(I) and Au(III) species, have a long history in medicine and are being rediscovered for their potent antimicrobial properties.[16] Phosphine-gold(I) complexes, for example, have demonstrated significant activity against drug-resistant bacteria, such as methicillin-resistant *Staphylococcus aureus* (MRSA).[6] The mechanism is believed to involve the inhibition of essential bacterial enzymes like thioredoxin reductase.[6] Gold(III) complexes have also shown promise against both Gram-positive and Gram-negative bacteria.[17][18] The ability of DPPPA to form stable complexes with gold suggests a promising, yet underexplored, avenue for the development of new metalloantibiotics to combat the growing threat of antimicrobial resistance.

## Safety, Handling, and Storage

**3-(Diphenylphosphino)-1-propylamine** is a hazardous chemical and must be handled with appropriate precautions.

- Hazard Classification: Corrosive. Causes severe skin burns and eye damage (GHS H314). [5]
- Handling: Handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[4]
- Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) to prevent oxidation of the phosphine group. A cool, dark place is recommended for long-term storage.[5]

- Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.

## Conclusion

**3-(Diphenylphosphino)-1-propylamine** stands out as a highly valuable and versatile P,N-bidentate ligand. Its unique combination of a hard amine and a soft phosphine donor allows for the formation of stable and highly active transition metal catalysts, which have proven indispensable in modern organic synthesis. While its role in catalysis is well-established, its potential in medicinal chemistry as a scaffold for novel anticancer and antimicrobial metallodrugs represents an exciting and growing field of research. This guide provides the foundational knowledge for researchers and scientists to safely handle, characterize, and effectively utilize this powerful chemical tool in both established and emerging applications.

## References

- Bortolamiol, E., Botter, E., Cavarzerani, E., Mauceri, M., Demitri, N., Rizzolio, F., Visentin, F., & Scattolin, T. (2022). Rational Design of Palladium(II) Indenyl and Allyl Complexes Bearing Phosphine and Isocyanide Ancillary Ligands with Promising Antitumor Activity. *Molecules*, 27(15), 4983. [Link]
- Onwudiwe, D. C., & Ajibade, P. A. (2013). Synthesis, characterisation and in vitro evaluation of palladium(II) iminophosphine complexes for anticancer activity. *Transition Metal Chemistry*, 38(2), 165–172. [Link]
- Scattolin, T., Bortolamiol, E., Cavarzerani, E., Demitri, N., Rizzolio, F., & Visentin, F. (2022). Unveiling the promising anticancer activity of palladium(ii)–aryl complexes bearing diphosphine ligands: a structure–activity relationship analysis. *Dalton Transactions*, 51(1), 269-280. [Link]
- Chernysheva, N. A., Verkhoturova, S. I., Nalibayeva, A. M., Bishimbayeva, G. K., & Trofimov, B. A. (2023). Unexpectedly Easy Nuncatalytic Allyl Group Transfer from Allyl Sulfides to Secondary Phosphine Sulfides. *Russian Journal of Organic Chemistry*, 59(5), 793-798. [Link]
- Diniz, C., Marques, F., & de Almeida, R. F. (2019). Anticancer activity of palladium-based complexes against triple-negative breast cancer. *Drug Discovery Today*, 24(4), 1044-1058. [Link]
- Pillay, K., & Skelton, A. A. (2014). Anti-cancer palladium complexes: a focus on PdX<sub>2</sub>L<sub>2</sub>, palladacycles and related complexes. *Chemical Society Reviews*, 43(10), 3487-3500. [Link]
- Soto-Vázquez, P., Medrano, F. J., & Sánchez-González, M. (2022). Gold-Derived Molecules as New Antimicrobial Agents. *Frontiers in Molecular Biosciences*, 9, 856893. [Link]
- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Most representative gold(I) complexes with antimicrobial activity. [Link]
- Grau-Expósito, J., Ortega-Torres, L., et al. (2022). A C<sup>1</sup>S-Cyclometallated Gold(III) Complex as a Novel Antibacterial Candidate Against Drug-Resistant Bacteria. *Frontiers in Microbiology*, 13, 856345. [Link]
- Ortega-Torres, L., Grau-Expósito, J., et al. (2022). Gold(III) Complexes Activity against Multidrug-Resistant Bacteria of Veterinary Significance. *Antibiotics*, 11(12), 1746. [Link]
- Haapaniemi, E. (2017). Complete <sup>1</sup>H, <sup>13</sup>C{<sup>1</sup>H}, and <sup>31</sup>P NMR Spectral Parameters of Some Pyrophosphates. *Magnetic Resonance in Chemistry*, 55(8), 732-738. [Link]
- Zhang, J. (2010). Synthesis and characterization of bis(3-aminophenyl)phenyl phosphine oxide. *Chemical Reagents*. [Link]
- ChemBK. (n.d.). **3-(diphenylphosphino)-1-propylamine**.
- Nanalysis Corp. (n.d.). Analysing phosphorus containing compounds using <sup>31</sup>P Benchtop NMR. [Link]
- Tukacs, J. M., Király, D., et al. (2012).
- University of Ottawa. (n.d.). <sup>31</sup> Phosphorus NMR.
- Bodzioch, A., Leśniak, S., et al. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-hydroxypropylphosphonates from (Aziridin-2-yl)
- Yakovleva, A. V., et al. (2024). Synthesis of 3-aminopropyl(aminoalkoxy)trisiloxanes. *Bulletin of the Academy of Sciences of the USSR Division of Chemical Science*, 74(2), 544-546. [Link]
- ResearchGate. (n.d.). Reactions of Cyclopalladated Complexes with Lithium Diphenylphosphide. [Link]
- Peterson, C. N., et al. (2020). Nickel Complexes of Allyl and Vinyldiphenylphosphine. *Inorganica Chimica Acta*, 502, 119330. [Link]
- Al-Masri, M., et al. (2023). Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. *Molecules*, 28(17), 6245. [Link]
- The Royal Society of Chemistry. (2021).
- ResearchGate. (n.d.).
- Adamovich, S.N., et al. (2023). New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity. *International Journal of Molecular Sciences*, 24(12), 10245. [Link]
- Anbealagan, L. D., et al. (2021). Synthesis and characterization of (3-aminopropyl) triethoxysilane (APTES) functionalized zeolite AlPO-18. *IOP Conference Series: Materials Science and Engineering*, 1195(1), 012047. [Link]
- Aguiar, A. M., & Daigle, D. (1964). Reaction of lithium diphenylphosphide, diphenylarsenide, and diphenylstibide with 1,2-dichloroethylenes. The preparation of some new bidentate

ligands and their monosubstituted precursors. Journal of the Chemical Society, Dalton Transactions. [Link]

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## Sources

- 1. Rational Design of Palladium(II) Indenyl and Allyl Complexes Bearing Phosphine and Isocyanide Ancillary Ligands with Promising Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(ジフェニルホスフィノ)-1-プロピルアミン technical, ≥90% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-(Diphenylphosphino)propylamine, 97+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. 3-(Diphenylphosphino)-1-propylamine | 16605-03-1 | Tokyo Chemical Industry Co., Ltd. (APAC) [tcichemicals.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. nmr.oxinst.com [nmr.oxinst.com]
- 10. rsc.org [rsc.org]
- 11. Reaction of lithium diphenylphosphide, diphenylarsenide, and diphenylstibide with 1,2-dichloroethylenes. The preparation of some new bidentate ligands and their monosubstituted precursors - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Unveiling the promising anticancer activity of palladium(ii)-aryl complexes bearing diphosphine ligands: a structure-activity relationship analysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. pure.uj.ac.za [pure.uj.ac.za]

- 15. Anticancer activity of palladium-based complexes against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Gold-Derived Molecules as New Antimicrobial Agents [frontiersin.org]
- 17. A C<sup>1</sup>S-Cyclometallated Gold(III) Complex as a Novel Antibacterial Candidate Against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Gold(III) Complexes Activity against Multidrug-Resistant Bacteria of Veterinary Significance - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-(Diphenylphosphino)-1-propylamine structural formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b094879#3-diphenylphosphino-1-propylamine-structural-formula]

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